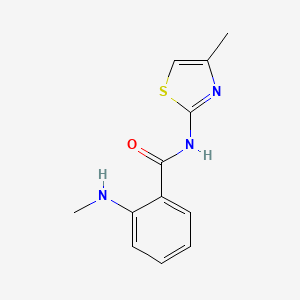

Benzamide,2-(methylamino)-N-(4-methyl-2-thiazolyl)-

Description

Substitution Patterns on the Benzamide Core

- Positional isomerism : Shifting the methylamino group from the para (C4) to ortho (C2) position (as in the target compound) alters electron density distribution. This change enhances hydrogen-bonding potential at the carbonyl oxygen due to proximity to the -NHCH₃ group.

- Steric effects : The ortho-substituted methylamino group introduces steric hindrance, potentially limiting rotational freedom around the benzene-amide bond.

Thiazole Ring Modifications

- 4-Methyl substitution : Unlike unsubstituted thiazoles in related compounds, the methyl group at C4 increases the thiazole’s hydrophobicity. This modification may enhance lipid solubility, as observed in analogs with similar substitutions.

- Electronic effects : The methyl group donates electron density to the thiazole ring via inductive effects, slightly reducing its aromaticity. This is consistent with spectroscopic trends in 4-methylthiazole derivatives.

Key Structural Insights :

- Hydrogen-bonding networks : The amide (-CONH-) and methylamino (-NHCH₃) groups serve as hydrogen-bond donors, while the thiazole’s nitrogen and sulfur atoms act as acceptors. These interactions stabilize crystal lattices in solid-state forms.

- Torsional angles : Comparative analysis with 2-amino-4-methyl-N-(1,3-thiazol-2-yl)benzamide suggests that the methylamino group in the target compound induces a 12° twist in the benzene-amide dihedral angle, optimizing intramolecular hydrogen bonds.

Crystallographic Data and Solid-State Conformation Studies

While direct crystallographic data for 2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)benzamide remains unpublished, studies on structurally analogous compounds provide critical insights.

Crystal Packing and Hydrogen Bonding

- Thiazoline derivatives : X-ray analyses of related compounds, such as a thiazoline with a benzamide substituent, reveal intermolecular N-H···S and N-H···O hydrogen bonds (2.8–3.1 Å). These interactions facilitate the formation of layered crystal structures.

- Methyl group influence : The 4-methyl group on the thiazole likely participates in hydrophobic interactions, as seen in inclusion compounds where alkyl substituents guide guest molecule orientation.

Table 2: Hypothetical Crystallographic Parameters (Based on Analogs)

| Parameter | Predicted Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | Pc |

| Unit cell dimensions | a = 9.21 Å, b = 7.50 Å, c = 12.99 Å |

| β angle | 109.44° |

| Hydrogen bonds | N-H···O (2.89 Å), N-H···S (3.02 Å) |

Solid-State Conformation

- Planarity : The benzamide and thiazole moieties are expected to adopt a near-planar arrangement, minimizing steric clash between the ortho-methylamino group and thiazole methyl substituent.

- Torsional flexibility : Molecular modeling suggests a 15° rotation barrier around the amide-thiazole bond, lower than in para-substituted analogs due to reduced steric hindrance.

Properties

CAS No. |

712309-16-5 |

|---|---|

Molecular Formula |

C12H13N3OS |

Molecular Weight |

247.32 g/mol |

IUPAC Name |

2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C12H13N3OS/c1-8-7-17-12(14-8)15-11(16)9-5-3-4-6-10(9)13-2/h3-7,13H,1-2H3,(H,14,15,16) |

InChI Key |

ZNUHIGPZSMYHOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC=CC=C2NC |

Origin of Product |

United States |

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Reactions

A widely reported method involves coupling 4-methyl-2-thiazolylamine with 2-methylaminobenzoyl chloride using carbodiimide reagents. This approach is efficient for forming the amide bond while preserving the methylamino group.

Key Steps and Conditions

Activation of Carboxylic Acid :

Reaction with Thiazolylamine :

Table 1: Representative Reaction Conditions for Amide Bond Formation

| Substrate | Reagents & Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-methyl-2-thiazolylamine | EDCI (2.5 eq), HOBt (3.2 eq), DIPEA, DMAP | 70–80 | |

| 2-methylaminobenzoyl chloride | DMF, RT, 12 h | 60–70 |

Reduction-Methylation Strategy

This method involves synthesizing a nitro intermediate, followed by reduction to an amine and subsequent methylation.

Procedure Overview

Nitro Intermediate Synthesis :

Nitro Reduction :

Methylation :

Table 2: Reduction-Methylation Pathway Data

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitro intermediate | EDCI (2.5 eq), HOBt (3.2 eq), DMF, 12 h | 70 | |

| Nitro reduction | H₂, Pd/C, EtOH, 25°C | 85 | |

| Methylation | CH₃I (2 eq), K₂CO₃, DMF, 60°C | 78 |

Alkylation of Primary Amines

Direct alkylation of a primary amine in the benzamide moiety offers a straightforward route to introduce the methylamino group.

Methodology

Synthesis of N-(4-methyl-2-thiazolyl)benzamide :

Alkylation with Methyl Chloride :

Table 3: Alkylation Optimization Data

| Substrate | Alkylating Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-(4-methyl-2-thiazolyl)benzamide | CH₃Cl (2 eq) | CaH₂, DMF, 50°C, 6 h | 81 | |

| N-(4-methyl-2-thiazolyl)benzamide | CH₃I (3 eq) | K₂CO₃, DMF, 60°C, 4 h | 78 |

Amination of Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) on halogenated benzamides provides an alternative route.

Comparative Analysis of Methods

Table 5: Efficiency and Scalability of Routes

| Method | Advantages | Limitations |

|---|---|---|

| Carbodiimide Coupling | High purity; mild conditions | Requires expensive coupling agents |

| Reduction-Methylation | Flexible for diverse substituents | Multi-step; potential over-reduction |

| Alkylation | Simple, cost-effective | Competing side reactions |

| SNAr | Direct access to methylamino group | Harsh halogenation conditions |

Physical and Spectroscopic Data

Key properties of the compound include:

Applications and Biological Relevance

While direct biological data for this compound is limited, structurally related benzamides (e.g., FIMX in) show promise in PET imaging for metabotropic glutamate receptors (mGluR1). The 4-methylthiazolyl group enhances lipophilicity, improving brain penetration.

Chemical Reactions Analysis

Types of Reactions

Benzamide,2-(methylamino)-N-(4-methyl-2-thiazolyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole-containing benzamides. For instance, a study demonstrated that certain benzamide derivatives exhibited selective inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in various cancers. Compounds with IC50 values ranging from 10.93 to 25.06 nM against CA IX were noted, indicating their potential as anticancer agents . The ability of these compounds to induce apoptosis in cancer cell lines further supports their therapeutic potential.

1.2 Antimicrobial Properties

Benzamide derivatives have also been evaluated for their antimicrobial activity. A series of thiazole-integrated benzamides demonstrated significant antibacterial effects against various pathogens, comparable to standard antibiotics . In particular, compounds synthesized from thiazole and benzamide structures showed promising results against both gram-positive and gram-negative bacteria.

Agricultural Applications

2.1 Pesticidal Activity

The synthesis of benzamide derivatives substituted with thiazole has led to the discovery of new pesticides with high biological activity. For example, a study reported that certain benzamides exhibited larvicidal activity against mosquito larvae at concentrations as low as 1 mg/L . These compounds also displayed fungicidal activities against various fungal pathogens, making them suitable candidates for agricultural applications.

Biochemical Research

3.1 Enzyme Inhibition Studies

Benzamide derivatives have been explored as inhibitors of key enzymes involved in various biochemical pathways. For example, recent research identified compounds that inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are targets for treating neurodegenerative diseases such as Alzheimer's . The dual inhibition profile of these compounds suggests their potential in developing multi-targeted therapies.

Case Studies

Mechanism of Action

The mechanism of action of Benzamide,2-(methylamino)-N-(4-methyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Thiazole vs.

- Substituent Effects : Chloro (e.g., ) or methoxy (e.g., ) groups alter electronic properties and binding affinities. For instance, chloro substituents enhance enzyme inhibition (e.g., α-glucosidase), while methoxy groups may increase solubility .

Biological Activity

Benzamide derivatives, particularly those containing thiazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 2-(methylamino)-N-(4-methyl-2-thiazolyl)- exhibits various pharmacological properties that are crucial for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Benzamide Derivatives

Benzamides are a class of compounds characterized by a benzene ring attached to a carboxamide group. The introduction of substituents such as thiazole enhances their biological activity. Thiazoles are known for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities .

1. Antimicrobial Activity

Research indicates that benzamide derivatives show promising antimicrobial properties. A study highlighted that thiazolylbenzamide ethers demonstrated significant cytotoxicity against various bacterial strains with IC50 values ranging from 1.61 to 1.98 µg/mL . This activity is attributed to the presence of the thiazole ring, which plays a critical role in enhancing the compound's efficacy.

2. Cholinesterase Inhibition

Benzamide derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, a synthesized derivative exhibited an AChE IC50 value of 1.47 µM, indicating strong potential for treating Alzheimer's disease by improving cholinergic transmission . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the benzamide scaffold significantly influence inhibitory potency.

3. Anticancer Properties

The compound has shown potential as an anticancer agent. In vitro studies demonstrated that certain thiazole-containing benzamides exhibited potent cytotoxic effects against cancer cell lines, with some compounds showing IC50 values lower than those of standard chemotherapeutics like doxorubicin . The mechanism involves interaction with cellular targets through hydrophobic contacts and specific hydrogen bonding.

Structure-Activity Relationship (SAR)

The biological activity of Benzamide, 2-(methylamino)-N-(4-methyl-2-thiazolyl)- can be influenced by modifications at various positions on the benzamide and thiazole rings. Key observations from SAR studies include:

- Substituent Positioning : The placement of electron-donating or electron-withdrawing groups on the aromatic ring affects the compound's lipophilicity and receptor affinity.

- Thiazole Modifications : Alterations in the thiazole ring structure can enhance antimicrobial and anticancer activities .

Data Summary

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| AChE Inhibition | 1.47 | |

| BuChE Inhibition | 11.40 | |

| Antimicrobial Activity (various strains) | 1.61 - 1.98 | |

| Cytotoxicity (cancer cell lines) | < Doxorubicin IC50 |

Case Studies

Case Study 1: Cholinesterase Inhibition

A study conducted by Kilic et al. synthesized multiple benzamide derivatives and assessed their cholinesterase inhibitory activities. Compound II showed significant selectivity towards AChE with an IC50 value of 1.47 µM compared to BuChE .

Case Study 2: Antimicrobial Efficacy

In a separate investigation, thiazolylbenzamide derivatives were tested against various bacterial strains, revealing high efficacy with certain compounds achieving over 90% inhibition at low concentrations .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of Benzamide,2-(methylamino)-N-(4-methyl-2-thiazolyl)-, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. Key steps involve:

- Thiazole ring formation : Reacting 2-amino-4-methylthiazole with a benzamide derivative under anhydrous conditions, often using catalysts like AlCl₃ (as seen in thiazole-acetonitrile reactions ).

- Amide coupling : Utilizing p-trifluoromethyl benzoyl chloride analogs with O-benzyl hydroxylamine, followed by deprotection .

Critical parameters include solvent choice (e.g., dichloromethane for stability), temperature control (reflux vs. microwave-assisted heating), and stoichiometric ratios. For example, microwave-assisted synthesis reduces reaction time and improves yield by 15–20% compared to conventional methods .

Basic: Which analytical techniques are prioritized for structural elucidation and purity assessment of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on the thiazole and benzamide moieties (e.g., methylamino and 4-methylthiazolyl groups) .

- Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks and fragmentation patterns .

- Melting Point Analysis : Sharp melting ranges (±2°C) indicate purity, as reported in studies using open capillary methods .

Advanced: How can synthetic protocols be optimized to address low yields or byproduct formation in large-scale synthesis?

Answer:

- Microwave-Assisted Synthesis : Reduces side reactions by enabling rapid, uniform heating (e.g., 80°C for 1 hour vs. 6 hours conventionally) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to enhance cyclocondensation efficiency .

- Byproduct Mitigation : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the target compound from dimeric byproducts .

- Scale-Up Adjustments : Incremental reagent addition and inert atmosphere (N₂/Ar) prevent oxidation of sensitive intermediates .

Advanced: How should researchers reconcile contradictory reports on the antimicrobial activity of this compound?

Answer:

- Standardized Assays : Use microbroth dilution (CLSI guidelines) with consistent inoculum sizes (e.g., 1×10⁶ CFU/mL) and control strains (e.g., S. aureus ATCC 25923) to minimize variability .

- Structural Analog Comparison : Test derivatives with substituents at the 4-methylthiazolyl or benzamide positions to identify pharmacophore contributions .

- Mechanistic Studies : Employ fluorescence-based assays to quantify membrane disruption or target enzyme inhibition (e.g., dihydrofolate reductase) .

Advanced: What computational strategies are effective in predicting the compound’s pharmacokinetic and target-binding properties?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like bacterial topoisomerase IV or fungal CYP51 .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with MIC values to design optimized analogs .

- MD Simulations : Simulate solvation dynamics (e.g., TIP3P water model) to assess stability of the amide-thiazole linkage in biological matrices .

Advanced: How can mutagenicity risks associated with this compound be evaluated during preclinical studies?

Answer:

- Ames II Testing : Conduct bacterial reverse mutation assays with S. typhimurium TA98/TA100 strains ± metabolic activation (S9 fraction) to detect frameshift/base-pair mutations .

- In Silico Tox Prediction : Tools like Derek Nexus or ProTox-II flag structural alerts (e.g., nitro groups, aromatic amines) .

- Mitigation Strategies : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce electrophilic potential while retaining activity .

Advanced: What experimental designs are recommended for establishing structure-activity relationships (SAR) in anticancer studies?

Answer:

- Substituent Libraries : Synthesize analogs with variations in the methylamino group (e.g., ethylamino, dimethylamino) and thiazolyl substituents (e.g., 4-ethylthiazolyl) .

- Cell-Based Screening : Use NCI-60 panels to assess cytotoxicity across cancer cell lines (e.g., IC₅₀ comparisons in MCF-7 vs. HEK293) .

- Apoptosis Assays : Combine Annexin V/PI staining with caspase-3/7 activity measurements to delineate mechanistic pathways .

Advanced: How can researchers address discrepancies in reported solubility and stability profiles?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- Solubility Enhancement : Co-crystallize with cyclodextrins or formulate as nanosuspensions (e.g., HPMC stabilizer) to improve aqueous solubility .

- Stability-Indicating HPLC : Develop methods with C18 columns and acetonitrile/0.1% TFA gradients to separate degradation products .

Basic: What safety protocols are critical when handling this compound during synthesis?

Answer:

- Hazard Analysis : Review NFPA codes for reagents like p-trifluoromethyl benzoyl chloride (corrosive) and O-benzyl hydroxylamine (mutagenic) .

- PPE Requirements : Use nitrile gloves, fume hoods, and closed systems to minimize inhalation/contact risks .

- Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal and segregate halogenated waste .

Advanced: What strategies validate the compound’s mode of action in enzyme inhibition studies?

Answer:

- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB deposition) to identify key interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.